Cas no 2287259-62-3 (2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid)

2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid is an Fmoc-protected amino acid derivative featuring a pyrrolidine side chain. This compound is particularly valuable in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The pyrrolidine moiety introduces conformational constraints, which can enhance peptide stability and modulate biological activity. Its compatibility with standard solid-phase peptide synthesis (SPPS) protocols makes it a versatile building block for constructing modified peptides. The product is characterized by high purity and stability, ensuring reliable performance in research and pharmaceutical applications. Proper handling under anhydrous conditions is recommended to maintain integrity.
2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid structure
2287259-62-3 structure
Product Name:2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid
CAS No:2287259-62-3
MF:C22H24N2O4
MW:380.436965942383
CID:6415838
PubChem ID:165829634
Update Time:2025-06-08

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid
    • EN300-1556633
    • 2287259-62-3
    • 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid
    • Inchi: 1S/C22H24N2O4/c25-21(26)20(13-24-11-5-6-12-24)23-22(27)28-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,23,27)(H,25,26)
    • InChI Key: WQWGPEVVUDRTAS-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CN1CCCC1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 380.17360725g/mol
  • Monoisotopic Mass: 380.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 78.9Ų

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid Pricemore >>

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Additional information on 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid

Introduction to 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid (CAS No. 2287259-62-3)

2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid (CAS No. 2287259-62-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Pyrrolidine or Fmoc-Pyrrolic Acid, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrrolidine ring, makes it an essential building block in the development of novel therapeutic agents.

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The pyrrolidine ring, on the other hand, imparts conformational flexibility and enhances the solubility and bioavailability of the resulting peptides. These properties make 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid an ideal choice for researchers aiming to design and synthesize complex peptide structures with high purity and efficiency.

Recent advancements in the field have highlighted the importance of Fmoc-Pyrrolic Acid in the development of peptidomimetics and small molecule inhibitors. Peptidomimetics are synthetic compounds that mimic the structure and function of natural peptides, often with improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced target specificity. Small molecule inhibitors, on the other hand, are designed to selectively bind to specific protein targets, modulating their activity for therapeutic purposes.

In a study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of Fmoc-Pyrrolic Acid in the synthesis of a novel peptidomimetic that exhibited potent antiviral activity against several strains of influenza virus. The compound's ability to inhibit viral replication was attributed to its unique conformational flexibility and high binding affinity to viral proteins. This finding underscores the potential of Fmoc-Pyrrolic Acid in the development of new antiviral therapies.

Another area where Fmoc-Pyrrolic Acid has shown promise is in the field of cancer research. A recent study published in Cancer Research reported the synthesis of a small molecule inhibitor using Fmoc-Pyrrolic Acid as a key intermediate. The inhibitor selectively targeted a specific protein involved in cancer cell proliferation, leading to significant reductions in tumor growth in preclinical models. This research highlights the versatility and potential therapeutic applications of Fmoc-Pyrrolic Acid in cancer treatment.

The synthetic route for 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid typically involves several steps, including the protection of amino groups with Fmoc, followed by coupling with pyrrolidine derivatives. The final deprotection step yields the desired compound with high purity and yield. Advances in synthetic methodologies have made this process more efficient and scalable, enabling large-scale production for industrial applications.

In addition to its use in peptide synthesis, Fmoc-Pyrrolic Acid has also found applications in materials science and nanotechnology. Researchers have explored its use as a building block for self-assembling nanostructures with potential applications in drug delivery systems and biosensors. The ability to fine-tune the properties of these nanostructures through precise control over molecular design offers exciting possibilities for future innovations.

The safety profile of 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid is well-documented, with no significant toxicity reported at typical usage levels. However, as with any chemical compound, proper handling and storage practices should be followed to ensure safety and maintain product integrity.

In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(pyrrolidin-1-yl)propanoic acid (CAS No. 2287259-62-3) is a valuable compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and nanotechnology. Its unique structural features make it an essential building block for the synthesis of complex bioactive molecules and peptides. Ongoing research continues to uncover new possibilities for its use in developing innovative therapeutic agents and advanced materials.

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